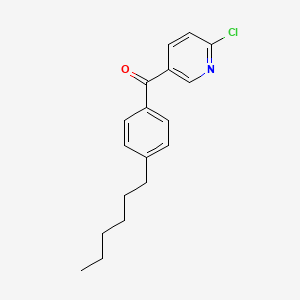

2-Chloro-5-(4-hexylbenzoyl)pyridine

CAS No.: 1187169-45-4

Cat. No.: VC2819851

Molecular Formula: C18H20ClNO

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187169-45-4 |

|---|---|

| Molecular Formula | C18H20ClNO |

| Molecular Weight | 301.8 g/mol |

| IUPAC Name | (6-chloropyridin-3-yl)-(4-hexylphenyl)methanone |

| Standard InChI | InChI=1S/C18H20ClNO/c1-2-3-4-5-6-14-7-9-15(10-8-14)18(21)16-11-12-17(19)20-13-16/h7-13H,2-6H2,1H3 |

| Standard InChI Key | PJIMRMCHSNTKKM-UHFFFAOYSA-N |

| SMILES | CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl |

| Canonical SMILES | CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl |

Introduction

Chemical Identity and Structure

2-Chloro-5-(4-hexylbenzoyl)pyridine is characterized by its unique molecular structure combining a pyridine ring with strategically positioned functional groups. The compound is identified by CAS number 1187169-45-4 and has the molecular formula C18H20ClNO .

Structural Features

The compound contains several key structural elements:

-

A pyridine ring serving as the core structure

-

A chlorine atom at the 2-position of the pyridine ring

-

A 4-hexylbenzoyl group attached at the 5-position

-

The hexyl chain extending from the para position of the benzoyl group

The presence of these functional groups contributes to the compound's chemical behavior and potential applications in synthetic chemistry.

Physical and Chemical Properties

Based on the available data, 2-Chloro-5-(4-hexylbenzoyl)pyridine exhibits the following properties:

The compound likely shares some solubility characteristics with related chloropyridine derivatives, which typically show poor water solubility but good solubility in organic solvents such as DMSO and methanol .

Chemical Reactivity

Reactive Sites

2-Chloro-5-(4-hexylbenzoyl)pyridine contains several reactive sites that could be exploited in organic synthesis:

-

The 2-chloro position is susceptible to nucleophilic aromatic substitution reactions

-

The carbonyl group of the benzoyl moiety can participate in various reactions (reduction, condensation, etc.)

-

The hexyl chain may undergo functionalization reactions typical of alkyl groups

-

The pyridine nitrogen can act as a weak base or nucleophile

Analytical Characterization

Chromatographic Analysis

Analytical methods for purity determination would likely include:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC), possibly coupled with mass spectrometry (GC-MS)

-

Thin-Layer Chromatography (TLC) for reaction monitoring

Related Compounds and Structural Analogs

Understanding structural analogs can provide insights into the potential properties and applications of 2-Chloro-5-(4-hexylbenzoyl)pyridine.

Key Structural Analogs

Several related compounds have been better characterized in the literature:

-

2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)

-

2-Chloro-5-(trichloromethyl)pyridine (CAS: 69045-78-9)

-

2,3-Dichloro-5-(trichloromethyl)pyridine (CAS: 69045-83-6)

Research Gaps and Future Directions

Current Limitations in Knowledge

The available literature reveals several gaps in our understanding of 2-Chloro-5-(4-hexylbenzoyl)pyridine:

-

Lack of comprehensive physical property data

-

Limited information on optimized synthetic routes

-

Absence of detailed toxicological and environmental impact assessments

-

Insufficient data on potential applications and structure-activity relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume